molecular formula C15H17BrO3 B1323890 trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-88-1

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1323890
CAS No.: 735274-88-1
M. Wt: 325.2 g/mol
InChI Key: OKDDEYGDICYAOL-WCQYABFASA-N
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Description

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H17BrO3 and a molecular weight of 325.2 g/mol This compound features a cyclohexane ring substituted with a carboxylic acid group and a 4-bromophenyl-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-bromobenzaldehyde.

    Formation of Intermediate: A condensation reaction between cyclohexanone and 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide forms an intermediate compound.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid group.

    Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Uniqueness:

  • The presence of the bromine atom in trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interaction with other molecules.
  • Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different biological activities and chemical reactivity due to the larger size and different electronegativity of the bromine atom.

Biological Activity

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a synthetic organic compound characterized by its unique structural features, including a cyclohexane ring, a carboxylic acid group, and a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C₁₅H₁₇BrO₃
  • Molar Mass : 325.2 g/mol
  • CAS Number : 735274-88-1

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, such as enzymes and receptors. The bromophenyl group enhances the compound's binding affinity and selectivity, while the carboxylic acid moiety can engage in hydrogen bonding and ionic interactions, which are crucial for modulating biological responses .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related bromophenyl derivatives have shown their ability to induce apoptosis in cancer cells by disrupting cell cycle progression. Specifically, compounds like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have demonstrated potent activity against cancer cell lines, suggesting that this compound may also possess similar capabilities .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of various bromophenyl compounds on HepG2 liver cancer cells. The IC50 values were determined for several analogs, revealing that compounds with bromine substitutions exhibited varying degrees of cytotoxicity. The findings highlighted the importance of substituent position and electronic effects on biological activity .

CompoundIC50 (µM)Mechanism
Compound A168.78Induces G1 arrest and apoptosis
Compound B<20Potent against M. tuberculosis
This compoundTBDPotential for further investigation

Inhibition Studies

Inhibition assays have been conducted to assess the potential of this compound against specific kinases involved in cancer progression. These studies aim to elucidate the compound's selectivity profile and its ability to inhibit target enzymes effectively .

Properties

IUPAC Name

(1R,2S)-2-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDDEYGDICYAOL-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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